Thidiazimin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

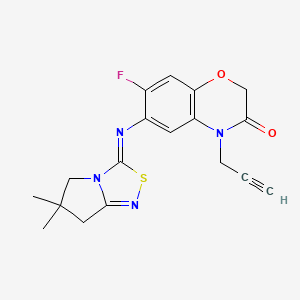

Thidiazimin is a synthetic herbicide primarily used for post-emergence control of broad-leaved weeds in winter cereals. It is known for its rapid action and effectiveness against various weed species, including red dead-nettle, ivy-leaved speedwell, and field pansy . The compound is classified as a protoporphyrinogen oxidase inhibitor, which disrupts the photosynthetic process in plants, leading to their death .

Vorbereitungsmethoden

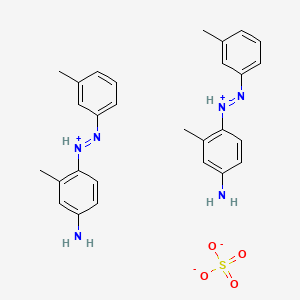

Thidiazimin is synthesized starting from m-dichlorobenzene. The synthetic route involves several steps, including nitration, fluorination, etherification, reduction, and alkylation to produce the intermediate aniline. This intermediate is then converted into thioisocyanate, which undergoes condensation with an amine, followed by cyclization to yield the final product . The reaction conditions typically involve the use of sulfuric acid as a catalyst and various organic solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Thidiazimin undergoes several types of chemical reactions, including:

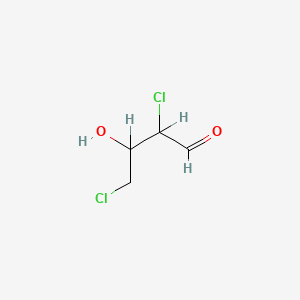

Oxidation: this compound can be oxidized to form various by-products, depending on the oxidizing agent used.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the fluorine and amino groups, to form new compounds.

Common reagents used in these reactions include sulfuric acid, hydrazine, and various organic solvents. The major products formed from these reactions are typically derivatives of this compound with altered functional groups, which can have different herbicidal properties .

Wissenschaftliche Forschungsanwendungen

Thidiazimin has several applications in scientific research:

Wirkmechanismus

Thidiazimin exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (Protox). This enzyme is crucial for the biosynthesis of chlorophyll and heme in plants. By inhibiting Protox, this compound disrupts the production of protoporphyrin IX, leading to the accumulation of toxic intermediates that cause cell membrane damage and ultimately plant death . The molecular targets of this compound include the Protox enzyme and associated pathways involved in chlorophyll biosynthesis .

Vergleich Mit ähnlichen Verbindungen

Thidiazimin is similar to other Protox inhibitors such as flumioxazin and sulfentrazone. it is unique in its chemical structure, which includes a benzoxazinone core connected to a heterocyclic ring group . This structure provides this compound with distinct herbicidal properties and a different spectrum of weed control compared to other Protox inhibitors .

Similar Compounds

Flumioxazin: Another Protox inhibitor used for pre- and post-emergence weed control.

Sulfentrazone: A Protox inhibitor with a different chemical structure but similar mode of action.

Oxyfluorfen: A diphenyl ether herbicide that also inhibits Protox but has a different chemical structure and application spectrum.

This compound’s unique structure and rapid action make it a valuable tool in agricultural weed management, offering effective control of a wide range of broad-leaved weeds.

Eigenschaften

CAS-Nummer |

123249-43-4 |

|---|---|

Molekularformel |

C18H17FN4O2S |

Molekulargewicht |

372.4 g/mol |

IUPAC-Name |

6-[(6,6-dimethyl-5,7-dihydropyrrolo[2,1-c][1,2,4]thiadiazol-3-ylidene)amino]-7-fluoro-4-prop-2-ynyl-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C18H17FN4O2S/c1-4-5-22-13-7-12(11(19)6-14(13)25-9-16(22)24)20-17-23-10-18(2,3)8-15(23)21-26-17/h1,6-7H,5,8-10H2,2-3H3 |

InChI-Schlüssel |

HZKBYBNLTLVSPX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC2=NSC(=NC3=CC4=C(C=C3F)OCC(=O)N4CC#C)N2C1)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]](/img/structure/B12662520.png)